molecular formula C27H46O B1209295 14beta-Cholest-5-en-3beta-ol CAS No. 57759-45-2

14beta-Cholest-5-en-3beta-ol

Cat. No.: B1209295
CAS No.: 57759-45-2
M. Wt: 386.7 g/mol
InChI Key: HVYWMOMLDIMFJA-XPLHTOFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14beta-Cholest-5-en-3beta-ol, also known as this compound, is a useful research compound. Its molecular formula is C27H46O and its molecular weight is 386.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Medicinal Chemistry

Drug Development
14beta-Cholest-5-en-3beta-ol serves as a scaffold for developing new pharmaceuticals. Its structural similarity to cholesterol allows it to interact with biological membranes effectively. This property is exploited in the design of drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .

Cellular Probes
Derivatives of this compound are being investigated as cellular probes in bioorganic chemistry. These compounds can mimic natural membrane components, allowing researchers to study membrane dynamics and cellular processes. For instance, cationic derivatives have shown promise in enhancing the delivery of siRNA and other nucleic acids into cells .

Case Study: Drug Delivery Systems

A study demonstrated that modified versions of this compound could effectively deliver siRNA into mammalian cells, showcasing their potential in gene therapy applications. The compounds facilitated the escape of siRNA from endosomes into the cytosol, significantly improving transfection efficiency .

Applications in Molecular Biology

Membrane Interaction Studies
The ability of this compound to integrate into lipid bilayers makes it an excellent candidate for studying membrane interactions. It can be used to probe the effects of lipid composition on membrane fluidity and permeability, which is vital for understanding various biological processes such as signal transduction and membrane trafficking .

Data Table: Membrane Fluidity Studies

CompoundEffect on FluidityReference
This compoundIncreased
CholesterolBaseline
SqualamineDecreased

Applications in Biochemistry

Antimicrobial Activity
Research has indicated that certain derivatives of this compound exhibit antimicrobial properties. These compounds can disrupt bacterial membranes, leading to cell lysis. This characteristic opens avenues for developing new antimicrobial agents that could combat resistant strains .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various cholesterol derivatives against common pathogens. The results showed that this compound derivatives had significant inhibitory effects on bacterial growth, making them candidates for further development as antimicrobial therapies .

Properties

CAS No.

57759-45-2

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24-,25+,26+,27-/m1/s1

InChI Key

HVYWMOMLDIMFJA-XPLHTOFXSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

14 beta-cholest-5-en-3 beta-ol

Origin of Product

United States

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